Bis(4-methylphenyl)iodanium acetate

Description

Significance of Hypervalent Iodine Compounds in Modern Organic Synthesis

Hypervalent iodine compounds, particularly those in the +3 (iodine(III) or λ³-iodanes) and +5 (iodine(V) or λ⁵-iodanes) oxidation states, are prized for their role as powerful yet selective oxidizing agents. wikipedia.orgnumberanalytics.com They facilitate a wide array of chemical transformations under mild conditions, making them suitable for the synthesis of complex and sensitive molecules. numberanalytics.comarkat-usa.org Their applications are diverse, encompassing oxidations of alcohols to aldehydes and ketones, cross-coupling reactions, and the formation of carbon-heteroatom bonds. numberanalytics.com The growing interest in these reagents is also driven by their commercial availability and the development of recyclable and polymer-supported versions, aligning with the principles of green chemistry. arkat-usa.orgnih.gov

Overview of Diaryliodonium Salts as Reactive Intermediates and Reagents

Within the family of hypervalent iodine compounds, diaryliodonium salts (Ar₂IX) stand out as versatile arylating agents. nih.govdiva-portal.org These compounds, featuring two aryl groups attached to a central iodine(III) atom, are effective at transferring an aryl group to a variety of nucleophiles. nih.govdiva-portal.org This reactivity is attributed to the hypervalent nature of the iodine center, which makes one of the aryl groups a good leaving group. diva-portal.org Diaryliodonium salts can be employed in both metal-free and metal-catalyzed reactions, offering a broad scope of applications in the construction of complex organic molecules. nih.govbenthamdirect.com Their stability and ease of handling further contribute to their widespread use in synthetic chemistry. unl.edudiva-portal.org

Position of Bis(4-methylphenyl)iodonium Acetate (B1210297) as a Specific Diaryliodonium Salt

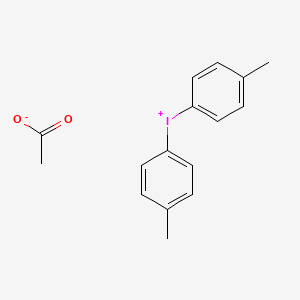

Bis(4-methylphenyl)iodonium acetate is a specific example of a symmetrical diaryliodonium salt. In this compound, two 4-methylphenyl (p-tolyl) groups are bonded to the central iodine atom, with acetate as the counter-ion. The presence of the methyl groups on the phenyl rings can influence the reactivity and solubility of the salt compared to its unsubstituted counterpart, diphenyliodonium (B167342) acetate. The acetate counter-ion can also play a role in the salt's reactivity, sometimes acting as a basic ligand to facilitate certain reactions. nih.gov

Historical Context and Evolution of Diaryliodonium Salt Research Methodologies

The first synthesis of a diaryliodonium salt was reported in 1894. wikipedia.orgacs.org However, for many years, their application in organic synthesis was limited due to the harsh conditions required for their preparation. A significant turning point came with the development of milder and more efficient synthetic methods in the late 20th and early 21st centuries. acs.orgnih.gov These advancements, including one-pot syntheses from arenes and iodoarenes, have made a wide variety of diaryliodonium salts readily accessible, fueling a surge in research into their reactivity and applications. nih.govdiva-portal.org Modern research continues to expand the utility of these reagents, with a focus on developing catalytic systems and exploring their use in novel chemical transformations. acs.orgnih.gov

Interactive Data Table: Properties of Bis(4-methylphenyl)iodonium Acetate

| Property | Value |

| Chemical Formula | C₁₆H₁₇IO₂ |

| Molecular Weight | 384.21 g/mol |

| Appearance | Solid |

| Parent Compound | Diphenyliodonium acetate |

| Key Reactive Feature | Arylating agent |

Properties

CAS No. |

101615-65-0 |

|---|---|

Molecular Formula |

C16H17IO2 |

Molecular Weight |

368.21 g/mol |

IUPAC Name |

bis(4-methylphenyl)iodanium;acetate |

InChI |

InChI=1S/C14H14I.C2H4O2/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

WGDUUWVROTUQMM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 4 Methylphenyl Iodanium Acetate

Oxidative Coupling Strategies for Diaryliodonium Formation

The formation of the bis(4-methylphenyl)iodonium cation is typically achieved through the oxidation of an iodine(I) precursor, such as 4-iodotoluene (B166478) or elemental iodine, in the presence of an aryl coupling partner, like toluene (B28343). This process generates a highly reactive iodine(III) intermediate that undergoes electrophilic aromatic substitution to form the desired diaryliodonium salt. The choice of oxidant is critical and defines several key synthetic approaches.

Peroxide-based oxidants offer a robust and often more environmentally benign alternative to other oxidizing agents. Common examples include potassium peroxymonosulfate (B1194676) (known as Oxone®), peracetic acid, and hydrogen peroxide. diva-portal.orgbeilstein-journals.org

Oxone®: This inexpensive and versatile oxidant has been successfully employed for the synthesis of diaryliodonium salts. beilstein-journals.org In a typical procedure, an iodoarene and an arene are reacted in the presence of Oxone® and a strong acid, such as sulfuric acid. beilstein-journals.org While the direct synthesis of symmetric bis(4-methylphenyl)iodonium salts from toluene and iodine can lead to a mixture of regioisomers due to the nature of the iodination step, the method is effective for producing a range of diaryliodonium salts. beilstein-journals.org

Peracetic Acid: The use of peracetic acid (PAA) as a green and practical oxidant is particularly effective in fluoroalcohol solvents, which accelerate the formation of the iodine(III) species. This method allows for a clean, one-pot synthesis of various diaryliodonium salts from aryl iodides and arene partners in high yields and with short reaction times.

Hydrogen Peroxide: In certain systems, hydrogen peroxide can be used as the terminal oxidant, often in conjunction with an iodine source that acts as a catalyst. This approach aligns with green chemistry principles by producing water as the primary byproduct. diva-portal.org

| Starting Materials | Oxidant/Acid | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene, Toluene | Oxone® / H₂SO₄ | Acetonitrile | (4-Methylphenyl)phenyliodonium bromide | 85% | beilstein-journals.org |

| Toluene, Iodine | Oxone® / H₂SO₄ | Acetonitrile | Regioisomeric mixture of ditolyliodonium salts | N/A | beilstein-journals.org |

| Iodoarenes, Arenes (General) | Peracetic Acid / TfOH | HFIP or TFE | Diaryliodonium triflates | High Yields |

Note: The product is a related unsymmetrical salt or a mixture, illustrating the applicability and potential complexities of the method. The bromide counterion was introduced during workup.

Halogen-containing compounds can serve as precursors or oxidants in the synthesis of hypervalent iodine reagents. For instance, (dichloroiodo)arenes can be used as starting materials for ligand exchange reactions to form diaryliodonium salts. diva-portal.org Another approach involves the use of inorganic periodates, such as sodium periodate (B1199274) (NaIO₄), which are powerful oxidants capable of oxidizing iodine(I) species to the required iodine(III) state for the coupling reaction. diva-portal.orgacs.org While these methods are established in hypervalent iodine chemistry, specific documented examples detailing the synthesis of bis(4-methylphenyl)iodanium acetate (B1210297) using these particular halogen-based oxidants are not extensively covered in the retrieved scientific literature.

One of the most widely used and reliable methods for synthesizing diaryliodonium salts involves m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. diva-portal.orgorganic-chemistry.org This approach typically requires a strong acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), to facilitate the in situ generation of a highly electrophilic iodine(III) species. diva-portal.orgorganic-chemistry.org The reaction of 4-iodotoluene with toluene in the presence of m-CPBA and a suitable acid provides a direct route to the corresponding diaryliodonium salt. The choice of acid determines the resulting counterion, yielding triflates or tosylates, which are common precursors for acetate salts. diva-portal.orgorganic-chemistry.org

| Starting Materials | Oxidant/Acid | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene, Toluene | m-CPBA / TfOH | Dichloromethane | (4-Methylphenyl)phenyliodonium Triflate | 95% | |

| Toluene, Iodine | m-CPBA / TsOH | Dichloromethane | Di(4-methylphenyl)iodonium Tosylate | High Yield | organic-chemistry.org |

Counterion Exchange Procedures for Acetate Formation

The direct synthesis of diaryliodonium acetates can be challenging, and these salts are often prepared via a counterion exchange from a more readily accessible salt, such as a triflate, tosylate, or halide. The nature of the counterion is crucial as it influences the salt's solubility, stability, and reactivity in subsequent applications. nih.govresearchgate.net

Two primary methods for this exchange are prevalent:

Metathesis with a Metal Salt: A common strategy involves the reaction of a diaryliodonium halide (e.g., chloride or bromide) with silver acetate. nih.gov The precipitation of the insoluble silver halide (AgCl or AgBr) drives the reaction to completion, leaving the desired diaryliodonium acetate in solution. This method, however, requires the use of a stoichiometric amount of a heavy metal salt. nih.gov

Ion-Exchange Chromatography: A more modern and cleaner approach utilizes solid-phase ion-exchange resins. A solution of a diaryliodonium salt with a different counterion (e.g., triflate) is passed through a column packed with a resin loaded with acetate ions. The original counterions are retained by the resin, and the diaryliodonium acetate is eluted. This technique avoids the use of metal salts and can simplify product purification. researchgate.net

The synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium(III) acetates has been reported, highlighting that the acetate counterion can act as a base in subsequent reactions, showcasing the importance of targeted counterion selection. researchgate.net

Green Chemistry Approaches in Bis(4-methylphenyl)iodanium Acetate Synthesis

Efforts to develop more sustainable synthetic routes for diaryliodonium salts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include the use of greener oxidants like peracetic acid and hydrogen peroxide, the development of scalable electrochemical methods that avoid chemical oxidants altogether, and the use of more environmentally friendly solvents. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govrsc.org While microwave irradiation has been employed in reactions using diaryliodonium salts as reagents, for instance, in rapid Suzuki and Heck couplings, detailed research findings specifically documenting the synthesis of this compound or related diaryliodonium salts via microwave-assisted methods are not widely available in the reviewed literature. diva-portal.orgacs.org The application of microwave energy to the oxidative coupling step could potentially offer a more efficient and greener pathway, representing an area for future investigation.

Solvent-Free Reaction Conditions

The pursuit of green chemistry has led to the exploration of solvent-free reaction conditions for the synthesis of diaryliodonium salts. These methods aim to reduce chemical waste, minimize potential environmental impact, and in some cases, simplify product purification. While solution-based syntheses remain prevalent, studies have shown that the formation of diaryliodonium salts can proceed under solvent-free conditions, although this may sometimes result in lower yields compared to conventional methods. diva-portal.org

The development of solid-state synthesis, often facilitated by mechanochemistry, represents a significant step towards eliminating bulk solvent usage. For instance, ball-milling techniques have been successfully employed for the N-arylation of amines and nitrogen heterocycles using diaryliodonium salts in the absence of a solvent or with only a minimal amount of water. nih.gov This demonstrates the feasibility of conducting reactions with these hypervalent iodine reagents under solvent-free conditions, paving the way for the development of direct, solid-state synthesis of the salts themselves. The primary advantages of this approach include a reduction in volatile organic compounds (VOCs), potentially shorter reaction times, and the possibility of discovering unique solid-state reactivity.

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force from methods like ball-milling to induce chemical reactions, is an emerging and powerful tool in organic synthesis. thieme-connect.de This technique offers a sustainable alternative to traditional solvent-based methods by reducing or eliminating the need for solvents. rsc.orgrsc.orgresearchgate.net In the context of hypervalent iodine chemistry, mechanochemical methods are gaining traction.

While a specific, detailed protocol for the mechanochemical synthesis of Bis(4-methylphenyl)iodonium acetate is not yet widely published, the compatibility of diaryliodonium salts with mechanochemical conditions is well-established. For example, diaryliodonium salts have been effectively used as reagents in ball-milling for metal-free N-arylation reactions and as initiators for mechanoredox free-radical polymerizations under ultrasonic or ball-milling conditions. nih.govrsc.org These applications highlight that the structural integrity of diaryliodonium salts is maintained under the high-energy impacts of milling, suggesting that their direct synthesis via this method is a viable and promising area for future research. The process would typically involve milling an appropriate iodine(III) precursor or an aryl iodide with an oxidizing agent and the arene in a specialized milling jar, potentially with a liquid-assisted grinding (LAG) additive. thieme-connect.de

Optimization of Reaction Parameters and Yields

Key parameters that are typically optimized include:

Starting Materials and Oxidant: The synthesis can start from p-iodotoluene and toluene, or directly from molecular iodine and an excess of toluene. chemistryviews.org Meta-chloroperbenzoic acid (m-CPBA) is a commonly used and effective oxidant, though alternatives like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) have also been successfully employed. researchgate.netchemistryviews.org

Acid: The reaction requires a strong acid to facilitate the electrophilic aromatic substitution step. Trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (TsOH) are frequently used. researchgate.netresearchgate.net The choice and quantity of the acid can significantly impact reaction time and yield. For instance, in the synthesis of related diaryliodonium tosylates, increasing the temperature from room temperature to 40 °C dramatically decreased the reaction time, while the yield was improved by conducting the reaction at room temperature for a longer duration.

Temperature and Reaction Time: These two parameters are inversely related. Elevated temperatures can accelerate the reaction, but may also lead to the formation of byproducts. Optimization studies for the synthesis of di(4-methoxyphenyl)iodonium tosylate, a structurally similar compound, showed that a 10-minute reaction at an elevated temperature gave a 73% yield, whereas an extended reaction at room temperature improved the yield to 89%.

Counter-anion: The acetate anion in the target compound is often introduced at the final stage. Many high-yield, one-pot syntheses produce diaryliodonium salts with non-nucleophilic counter-anions like triflate (OTf⁻) or tosylate (OTs⁻), which are derived from the acid used. organic-chemistry.orgbeilstein-journals.org A subsequent anion exchange step can then be performed to introduce the acetate anion. The nature of the counter-anion is critical as it influences the salt's solubility, stability, and reactivity. beilstein-journals.org

Purification: The method of purification can affect the final yield. For many diaryliodonium salts, purification is effectively achieved by precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether, which can be more efficient than chromatographic methods. diva-portal.org

A representative one-pot synthesis involves the oxidation of an aryl iodide with m-CPBA in the presence of an acid like TsOH, followed by the addition of an arene. The reaction of toluene can lead to a mixture of regioisomers, including the desired bis(4-methylphenyl)iodonium salt and the (2-methylphenyl)(4-methylphenyl)iodonium salt. Careful control of reaction conditions is necessary to maximize the formation of the desired para-substituted product.

The table below summarizes findings from optimization studies on a similar synthesis of diaryliodonium tosylates, illustrating the impact of various parameters.

| Entry | Arene | Acid (equiv.) | Temperature (°C) | Time | Yield (%) |

| 1 | Anisole (B1667542) | TsOH (5) | 40 | 10 min | 73 |

| 2 | Anisole | TsOH (5) | rt | 1 h | 89 |

| 3 | Toluene | TsOH (3) | 60 | 1 h | 61* |

| 4 | Biphenyl | TsOH (3) | 40 | 1 h | 85 |

*Yield represents a regioisomeric mixture. Data adapted from studies on the synthesis of diaryliodonium tosylates.

Mechanistic Investigations of Reactions Involving Bis 4 Methylphenyl Iodanium Acetate

Ligand Coupling Pathways in Aryl Transfer Reactions

The most prevalent mechanism for aryl transfer from diaryliodonium salts under metal-free conditions is the ligand coupling pathway. diva-portal.orgnih.gov This process is initiated by the displacement of the acetate (B1210297) anion by a nucleophile (Nu) to form a T-shaped λ³-iodane intermediate. nih.govsu.se In this intermediate, the iodine atom is hypervalent, possessing a three-center-four-electron (3c-4e) bond involving the nucleophile and one of the aryl groups in the apical positions, with the other aryl group in an equatorial position. diva-portal.orgtezu.ernet.in

The T-shaped intermediates can undergo rapid isomerization through a process known as Berry pseudorotation, which allows for the exchange of apical and equatorial ligands. nih.gov The final step of the aryl transfer is a reductive elimination, where the nucleophile and one of the equatorial aryl groups couple to form the new C-Nu bond, and the iodine is reduced from iodine(III) to iodine(I), leaving as an aryl iodide. nih.govwikipedia.org In the case of the symmetrical bis(4-methylphenyl)iodonium acetate, the reductive elimination of either p-tolyl group leads to the same arylated product and a molecule of 4-iodotoluene (B166478).

Radical versus Ionic Mechanisms in Nucleophilic Attack

While the ionic ligand coupling pathway is the most common, reactions involving diaryliodonium salts can also proceed through radical mechanisms, particularly under specific conditions. diva-portal.orgnih.gov The predominant pathway is highly dependent on the nature of the reactants and the reaction conditions.

The ionic mechanism involves the polar reaction sequence of nucleophilic attack to form the λ³-iodane intermediate, followed by reductive elimination, as described in the ligand coupling pathway. nih.govpdx.edu This is the generally accepted mechanism for most metal-free arylations with nucleophiles.

A radical mechanism , often initiated by single-electron transfer (SET), is less common but can be significant, especially in photoredox catalysis or with electron-rich arenes. diva-portal.orgnih.govmdpi.com In a SET mechanism, an electron is transferred to the diaryliodonium salt, leading to its fragmentation into an aryl radical and an aryl iodide. mdpi.comacs.org This aryl radical can then react with the nucleophile or another species in the reaction mixture. For instance, visible-light-promoted arylations often proceed via a SET from a photoexcited catalyst to the diaryliodonium salt to generate an aryl radical intermediate. mdpi.com It is noteworthy that the selectivity of aryl transfer in radical mechanisms can be opposite to that observed in ionic pathways. pdx.edu

Role of the Acetate Counterion in Reaction Mechanisms

The acetate ion itself can act as a nucleophile. While it is a relatively weak nucleophile, under certain conditions, such as elevated temperatures, it can participate in ligand coupling. For example, heating a diaryliodonium carboxylate salt under solvent-free conditions can lead to O-arylation of the carboxylate, forming an aryl ester. beilstein-journals.org This reaction proceeds via the general ligand coupling mechanism where the counterion itself is the nucleophile.

More commonly, the acetate counterion functions as a base. beilstein-journals.orgnih.gov In many arylation reactions, particularly with heteroatom nucleophiles like phenols or amines, the acetate ion can deprotonate the nucleophile, increasing its nucleophilicity and facilitating its attack on the iodonium (B1229267) center. nih.gov This base-activation role is significant in metal-free arylation reactions. For instance, in the O-arylation of phenols, the acetate ligand can act as a base to activate the phenol (B47542), positioning it for a smooth SNAr-type reaction. beilstein-journals.orgnih.gov The basicity of the acetate can be enhanced by coordination to the iodine(III) center, which in turn facilitates the deprotonation of the nucleophile. nih.gov

Reductive Elimination and Oxidative Addition Processes

Reductive elimination and oxidative addition are fundamental steps in organometallic and hypervalent iodine chemistry, and they are central to the reactivity of bis(4-methylphenyl)iodonium acetate.

Reductive Elimination is the key product-forming step in the ligand coupling pathway, where a new bond is formed between two ligands (the aryl group and the nucleophile) with a concurrent reduction in the oxidation state of the central iodine atom from +3 to +1. wikipedia.orgnih.govlibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For the reaction to occur, the ligands to be eliminated must typically be in a cis-orientation to each other. libretexts.org

Oxidative Addition is the reverse process, and while it doesn't directly involve the starting iodonium salt, the salt itself is often used as an oxidant in catalytic cycles involving transition metals (e.g., palladium, copper). mdpi.comrsc.org In these cycles, a low-valent metal center (e.g., Pd(II)) can be oxidized to a higher valent state (e.g., Pd(IV)) by the diaryliodonium salt, which transfers an aryl group to the metal. mdpi.com This high-valent organometallic intermediate can then undergo reductive elimination to form the desired product and regenerate the low-valent metal catalyst. mdpi.com

Stereochemical and Regiochemical Control in Mechanistic Pathways

The mechanistic pathway of reactions involving diaryliodonium salts dictates the stereochemical and regiochemical outcome of the arylation.

Stereochemical control is an important consideration when either the nucleophile or the aryl group possesses a chiral center. In metal-free arylations that proceed without the loss of stereochemical integrity, the reaction mechanism typically involves a direct transfer of the aryl group where the configuration of the chiral center is retained. mdpi.comdiva-portal.org For instance, the N-arylation of amino acid derivatives with diaryliodonium salts can proceed without compromising the stereocenter of the amino acid. diva-portal.org

Regiochemical control is primarily a concern when using unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻), where the key question is which aryl group (Ar¹ or Ar²) is transferred to the nucleophile. Although bis(4-methylphenyl)iodonium acetate is a symmetrical salt, understanding the principles of regioselectivity provides insight into the factors governing the reductive elimination step. The regioselectivity is generally controlled by a delicate balance of electronic and steric effects. nih.govpdx.edunih.gov

Electronic Effects : In the absence of significant steric hindrance, the more electron-deficient aryl group is preferentially transferred. diva-portal.orgpdx.edunih.gov This is because the transition state for ligand coupling has a partial negative charge that is better stabilized by an electron-withdrawing group. nih.gov

Steric Effects : When steric hindrance is a dominant factor, the less sterically hindered aryl group is often transferred. However, a phenomenon known as the "ortho effect" has been observed, where an ortho-substituted aryl group is preferentially transferred, which is rationalized by the bulkiest aryl group occupying the less crowded equatorial position in the T-shaped intermediate. nih.govtezu.ernet.in

The interplay of these effects is crucial for designing selective arylations with unsymmetrical diaryliodonium salts. The following table summarizes the general trends in regioselectivity for the arylation of various nucleophiles with unsymmetrical diaryliodonium salts.

| Nucleophile Type | Transferred Aryl Group Preference | Controlling Factor |

| O-Nucleophiles (e.g., phenols) | More electron-deficient | Electronic pdx.edu |

| N-Nucleophiles (e.g., amines, amides) | More electron-deficient or less sterically hindered | Electronic & Steric pdx.edu |

| C-Nucleophiles (e.g., enolates) | More electron-deficient or subject to "anti-ortho effect" | Electronic & Steric nih.govpdx.edu |

| S-Nucleophiles (e.g., thiols) | More electron-deficient | Electronic pdx.edu |

| Halides (e.g., fluoride) | Modest electronic and steric effects observed | Electronic & Steric pdx.edu |

Scope and Versatility of Arylation Reactions Mediated by Bis 4 Methylphenyl Iodanium Acetate

C-Arylation Reactions

C-arylation reactions are fundamental transformations in organic chemistry for the formation of C-C bonds, enabling the synthesis of complex molecular architectures. Bis(4-methylphenyl)iodonium acetate (B1210297) serves as an effective electrophilic source of the tolyl group for the arylation of various carbon nucleophiles.

The α-arylation of carbonyl compounds is a powerful tool for the synthesis of valuable building blocks. Diaryliodonium salts, including bis(4-methylphenyl)iodonium acetate, have been successfully employed for the arylation of soft carbon nucleophiles like β-keto esters and malonates. pdx.edunih.gov These reactions typically proceed under metal-free conditions, avoiding the cost and potential toxicity associated with transition metal catalysts. nih.gov

The reaction is believed to proceed through the formation of an enolate, which then attacks the iodonium (B1229267) salt. This is followed by reductive elimination to furnish the α-arylated product and an aryl iodide byproduct. The reaction tolerates a range of functional groups and can be used to generate sterically congested quaternary carbon centers. nih.gov

Table 1: Arylation of Carbonyl Compounds

| Carbonyl Compound | Arylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diethyl malonate | Bis(4-methylphenyl)iodonium triflate | NaH | THF | Diethyl 2-(p-tolyl)malonate | 85 | pdx.edu |

| Ethyl 2-oxocyclopentanecarboxylate | Bis(4-methylphenyl)iodonium triflate | NaH | THF | Ethyl 1-(p-tolyl)-2-oxocyclopentanecarboxylate | 78 | pdx.edu |

| Dimethyl malonate | 2-Iodo-N,N-diphenylaniline derived iodonium salt | t-BuOK | Toluene (B28343) | Dimethyl 2-(2-(diphenylamino)phenyl)-2-(p-tolyl)malonate | 92 | nih.gov |

Note: While the table includes examples with the triflate counter-ion, the reactivity is expected to be similar for the acetate salt.

The direct arylation of electron-rich arenes and heteroarenes represents an efficient and atom-economical approach to biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. nih.gov Bis(4-methylphenyl)iodonium acetate can be used to arylate phenols and other electron-rich aromatic systems. nih.govorganic-chemistry.org

Palladium-catalyzed C-H arylation using diaryliodonium salts has been extensively studied. nih.gov These reactions often employ a directing group on the substrate to achieve high regioselectivity. The reaction is believed to proceed via an initial C-H activation/palladation step, followed by oxidation of the palladium(II) intermediate to a high-valent palladium(IV) species by the iodonium salt. Reductive elimination then affords the arylated product.

While diaryliodonium salts are often used as alternatives to organometallic reagents, they can also react with them. The reaction of bis(4-methylphenyl)iodonium acetate with organometallic reagents such as Grignard or organolithium reagents can lead to the formation of cross-coupled products. However, this application is less common due to the potential for competing side reactions.

N-Arylation Reactions

The formation of C-N bonds via N-arylation is a cornerstone of medicinal chemistry and materials science, as arylated amines and amides are key structural motifs in a vast array of functional molecules. nih.gov Bis(4-methylphenyl)iodonium acetate provides a valuable metal-free pathway for these transformations. diva-portal.org

The N-arylation of primary and secondary amines with diaryliodonium salts can be achieved under mild, metal-free conditions. nih.govresearchgate.net These reactions exhibit broad substrate scope, tolerating a variety of functional groups on both the amine and the diaryliodonium salt. nih.gov Both electron-rich and electron-deficient aryl groups can be effectively transferred. diva-portal.org The reaction is thought to proceed via nucleophilic attack of the amine on the iodonium salt, followed by ligand coupling.

Similarly, amides can undergo N-arylation. The chemoselectivity of O- versus N-arylation of ambident nucleophiles like amides can often be controlled by the reaction conditions. beilstein-journals.org In some cases, diaryliodonium salts can act as aryne precursors for the N-arylation of secondary amides. rsc.orgresearchgate.net

Table 2: N-Arylation of Amines and Amides

| Amine/Amide | Arylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Hexylamine | Bis(4-methylphenyl)iodonium triflate | Na2CO3 | Toluene | N-(p-tolyl)-n-hexylamine | 85 | nih.gov |

| Piperidine | Bis(4-methylphenyl)iodonium triflate | Na2CO3 | Toluene | 1-(p-tolyl)piperidine | 92 | nih.gov |

| Aniline | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | Diphenylamine | 92 | nih.gov |

Note: The table includes examples with different counter-ions and silylaryl triflates, illustrating the general reactivity pattern.

Diaryliodonium salts are powerful reagents for the synthesis of nitrogen-containing heterocycles. chemistryviews.org They can be employed in intramolecular cyclization reactions to construct various heterocyclic scaffolds. For instance, the intramolecular N-arylation of suitably substituted diaryliodonium salts can lead to the formation of indolines. nih.gov

Furthermore, intermolecular reactions involving diaryliodonium salts have been utilized in the synthesis of heterocycles like indoles and pyridines. acs.orgorgsyn.org Copper-catalyzed transformations of diaryliodonium salts derived from o-iodoanilines with indoles can afford indolo[2,3-b]indoles. chemistryviews.org The synthesis of substituted pyridines can also be achieved through various strategies involving diaryliodonium reagents. orgsyn.orgresearchgate.net

Table 3: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material(s) | Arylating Agent/Precursor | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Mesityl(phenyl)iodonium triflate | Pd(OAc)2 | 2-Phenylindole | 10-39 | acs.org |

| 2-(2-Bromophenyl)ethyl alcohol derived stannane (B1208499) and hydroxylamine (B1172632) derivative | Koser's reagent | TBAF | N-Benzyloxyindoline | - | acs.org |

| o-Iodoaniline derived diaryliodonium salt and indole | - | Cu(OTf)2, 2,6-di-tert-butylpyridine, I2, Cs2CO3 | Indolo[2,3-b]indole derivative | Good | chemistryviews.org |

O-Arylation Reactions

The formation of a carbon-oxygen bond through arylation is a fundamental transformation in organic chemistry, leading to the synthesis of diaryl ethers and aryl esters, which are prevalent in many biologically active molecules and materials. beilstein-journals.org

Arylation of Alcohols and Phenols

The O-arylation of alcohols and phenols using diaryliodonium salts is a well-established method for the synthesis of diaryl ethers. beilstein-journals.org Research on related diaryliodonium acetates, such as TMP-iodonium(III) acetates (where TMP is 2,4,6-trimethoxyphenyl), has shown high efficiency in the O-arylation of phenols. In these cases, the acetate anion is believed to assist in the deprotonation of the phenol (B47542), thereby increasing its nucleophilicity and facilitating the aryl transfer. beilstein-journals.org This suggests that bis(4-methylphenyl)iodonium acetate would be a competent reagent for such transformations. The general reaction involves the treatment of an alcohol or phenol with the diaryliodonium salt, often in the presence of a base.

General Reaction Scheme for O-Arylation of Phenols:

Ar-OH + (4-MeC₆H₄)₂I⁺OAc⁻ → Ar-O-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc

While specific examples with bis(4-methylphenyl)iodonium acetate are not readily found, the following table illustrates the types of transformations possible based on studies with analogous diaryliodonium salts.

| Substrate (Phenol) | Arylating Agent | Product (Diaryl Ether) | Yield (%) |

| Phenol | Diphenyliodonium (B167342) Triflate | Diphenyl ether | High |

| 4-Methoxyphenol | Diphenyliodonium Triflate | 4-Methoxydiphenyl ether | High |

| 2-Naphthol | Diphenyliodonium Triflate | 2-Phenoxynaphthalene | Moderate |

This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.

Arylation of Carboxylic Acids and Esters

The O-arylation of carboxylic acids provides a direct route to aryl esters, which are important intermediates in organic synthesis. Diaryliodonium salts have been successfully employed for this transformation, often under metal-free conditions. tezu.ernet.in The reaction of a carboxylic acid with bis(4-methylphenyl)iodonium acetate would be expected to yield the corresponding 4-methylphenyl ester. This method can be particularly useful for the esterification of thermally sensitive substrates due to the mild reaction conditions that are often possible. nih.gov

General Reaction Scheme for O-Arylation of Carboxylic Acids:

R-COOH + (4-MeC₆H₄)₂I⁺OAc⁻ → R-COO-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc

Detailed research findings specifically employing bis(4-methylphenyl)iodonium acetate are limited. However, studies on other diaryliodonium salts demonstrate the feasibility of this reaction with a variety of carboxylic acids.

| Substrate (Carboxylic Acid) | Arylating Agent | Product (Aryl Ester) | Yield (%) |

| Benzoic Acid | Diphenyliodonium Triflate | Phenyl benzoate | High |

| Acetic Acid | Diphenyliodonium Triflate | Phenyl acetate | Moderate |

| p-Toluic Acid | Bis(4-methoxyphenyl)iodonium diacetate | 4-Methoxyphenyl p-toluate | Moderate |

This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.

S-Arylation Reactions

The construction of carbon-sulfur bonds is of significant interest due to the prevalence of aryl sulfides in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Arylation of Thiols and Thiophenols

Diaryliodonium salts are effective reagents for the S-arylation of thiols and thiophenols, leading to the formation of diaryl sulfides and alkyl aryl sulfides. researchgate.netrsc.org These reactions are typically carried out under basic conditions to generate the thiolate anion, which then acts as the nucleophile. researchgate.net It is anticipated that bis(4-methylphenyl)iodonium acetate would readily participate in such reactions, transferring a 4-methylphenyl group to a sulfur nucleophile.

General Reaction Scheme for S-Arylation of Thiols:

R-SH + (4-MeC₆H₄)₂I⁺OAc⁻ → R-S-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc

Research has demonstrated the S-arylation of a broad range of thiols using various diaryliodonium salts, suggesting a wide scope for this transformation. researchgate.netresearchgate.net

| Substrate (Thiol) | Arylating Agent | Product (Aryl Sulfide) | Yield (%) |

| Thiophenol | Diphenyliodonium Triflate | Diphenyl sulfide | High |

| 4-Chlorothiophenol | Diphenyliodonium Triflate | 4-Chlorophenyl phenyl sulfide | High |

| Benzyl Mercaptan | Diphenyliodonium Triflate | Benzyl phenyl sulfide | Moderate |

This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.

Formation of Sulfur-Containing Compounds

Beyond simple thiols, diaryliodonium salts can be used to arylate other sulfur-containing nucleophiles. For instance, the arylation of thioamides has been reported, which can lead to either S-arylation or N-arylation depending on the substrate and reaction conditions. diva-portal.org The reaction of bis(4-methylphenyl)iodonium acetate with such substrates could provide access to a variety of sulfur-containing aromatic compounds.

Other Heteroatom Arylation Reactions (e.g., P, Se)

The scope of arylation reactions with diaryliodonium salts extends to other heteroatoms, although these are less commonly reported than O- and S-arylation.

The P-arylation of phosphines and other phosphorus nucleophiles using diaryliodonium salts can provide access to arylphosphonium salts and other organophosphorus compounds. These reactions are valuable for the synthesis of ligands for catalysis and other applications.

Similarly, Se-arylation of selenols and other selenium nucleophiles with diaryliodonium salts would be expected to form aryl selenides. These compounds are of interest in materials science and as intermediates in organic synthesis.

While the general reactivity of diaryliodonium salts suggests that bis(4-methylphenyl)iodonium acetate could be used for P- and Se-arylation, specific research findings for this particular reagent are scarce in the reviewed literature.

Chemoselectivity and Functional Group Tolerance Studies

The successful application of arylation reactions in complex molecule synthesis hinges on the chemoselectivity of the reagents and their tolerance towards a wide array of functional groups. While specific, detailed studies focusing exclusively on the chemoselectivity and functional group tolerance of bis(4-methylphenyl)iodonium acetate are not extensively documented in the surveyed literature, the broader class of diaryliodonium salts, to which it belongs, has been the subject of significant investigation. The principles governing the reactivity of these salts provide a strong framework for understanding the expected behavior of the title compound.

In metal-free arylations, the chemoselectivity of unsymmetrical diaryliodonium salts is a nuanced interplay of electronic and steric factors. nih.gov Generally, the more electron-deficient of the two aryl groups is preferentially transferred to the nucleophile. blucher.com.br However, the presence of substituents at the ortho position of one of the aryl rings can reverse this trend, leading to the selective transfer of the more sterically hindered group, a phenomenon sometimes referred to as the "ortho effect".

The counter-ion of the diaryliodonium salt is not always a passive spectator and can significantly influence the reaction's outcome. nih.gov For instance, fluoride (B91410) anions have been shown to act as internal bases, activating protic nucleophiles like phenols and facilitating the arylation reaction. nih.govrsc.org In some metal-catalyzed processes, weakly coordinating anions such as tetrafluoroborate (B81430) have been found to be more effective. mdpi.com One study highlighted that the combination of a trimethoxyphenyl (TMP) auxiliary group and an acetate anion in an iodonium salt can synergistically enhance reactivity in the O-arylation of phenols, suggesting an active role for the acetate ion. beilstein-journals.org

Diaryliodonium salts are recognized for their compatibility with a diverse range of functional groups, which underscores their utility in late-stage functionalization of complex molecules. mdpi.com While a comprehensive table detailing the functional group tolerance specifically for bis(4-methylphenyl)iodonium acetate cannot be constructed from the available literature, studies on analogous diaryliodonium salts have demonstrated successful arylations in the presence of various functionalities.

General Functional Group Tolerance in Diaryliodonium Salt-Mediated Arylations:

| Functional Group Class | Tolerance | Notes |

| Halogens (F, Cl, Br) | Generally Tolerated | Halogenated arenes can be successfully arylated, and these groups are often retained in the product. mdpi.combeilstein-journals.org |

| Ethers (e.g., -OCH3) | Generally Tolerated | Methoxy (B1213986) and other ether functionalities are well-tolerated. nih.gov |

| Esters | Generally Tolerated | Ester groups typically remain intact during arylation reactions. mdpi.com |

| Amides | Generally Tolerated | Amide functionalities are generally compatible with the reaction conditions. beilstein-journals.org |

| Nitriles | Generally Tolerated | The cyano group is often well-tolerated in arylation reactions with diaryliodonium salts. mdpi.com |

| Nitro Groups | Generally Tolerated | Nitroarenes can be synthesized and are stable under many arylation conditions. acs.org |

| Aldehydes | Variable | Aldehydes can be sensitive under certain reaction conditions but have been tolerated in some cases. mdpi.com |

| Ketones | Generally Tolerated | Ketone functionalities are typically compatible. |

| Alcohols | Variable | Free hydroxyl groups can be arylated themselves, competing with the intended nucleophile. Protection may be necessary depending on the desired outcome. |

| Phenols | Reactive | Phenols are excellent nucleophiles for O-arylation with diaryliodonium salts. nih.govrsc.org |

| Amines | Reactive | Primary and secondary amines are readily arylated. nih.gov |

| Carboxylic Acids | Variable | The acidic proton can interfere with the reaction, and the carboxylate can potentially act as a nucleophile. |

| Sulfonamides | Generally Tolerated | Sulfonamide groups are generally stable. |

| Boronic Acids/Esters | Variable | These can be sensitive to the reaction conditions and may participate in competing coupling reactions. |

| Alkenes/Alkynes | Generally Tolerated | Carbon-carbon multiple bonds are typically compatible, although some reactions involving them have been reported. |

It is important to note that the specific reaction conditions, including the solvent, base, and temperature, can significantly impact the tolerance of certain functional groups. Therefore, while the general trends observed for the diaryliodonium salt class are informative, empirical validation is crucial for any new substrate.

Catalytic and Stoichiometric Applications of Bis 4 Methylphenyl Iodanium Acetate in Organic Transformations

Role as a Photoinitiator in Polymerization Processes

Diaryliodonium salts are well-established photoinitiators, capable of generating reactive species upon exposure to ultraviolet (UV) light. This property is harnessed in both cationic and radical photopolymerization to cure monomers and oligomers in applications ranging from dental resins to 3D printing.

Cationic Photopolymerization

In cationic polymerization, diaryliodonium salts function as photoacid generators (PAGs). Upon irradiation with UV light, the compound undergoes irreversible photolysis, leading to the homolytic cleavage of a carbon-iodine bond. Subsequent reactions with solvent or monomer molecules result in the formation of a Brønsted acid. This photogenerated acid is the true initiating species, protonating a monomer and starting the cationic polymerization chain reaction.

The general mechanism for photoinitiation by a diaryliodonium salt (Ar₂I⁺X⁻) is as follows:

Photolysis: Ar₂I⁺X⁻ + hν → [Ar₂I⁺X⁻]*

Fragmentation: [Ar₂I⁺X⁻]* → ArI⁺• + Ar• + X⁻

Hydrogen Abstraction: ArI⁺• + R-H → ArI + H⁺ + R•

The resulting proton (H⁺), complexed with the counter-ion (X⁻), initiates the polymerization of monomers like epoxides, vinyl ethers, and styrenes. The efficiency of this process is dependent on the quantum yield of photolysis and the nature of the counter-ion. While salts with non-nucleophilic anions like hexafluorophosphate or tetrafluoroborate (B81430) are common for generating superacids that are highly effective at initiating polymerization, the principle remains applicable to other salts.

Radical Photopolymerization

Bis(4-methylphenyl)iodonium salts can also initiate or co-initiate free-radical photopolymerization. This is particularly prevalent in ternary photoinitiating systems, which are common in dental resin composites. In a typical system containing camphorquinone (CQ) as the photosensitizer and an amine co-initiator, the diaryliodonium salt acts as an electron and hydrogen acceptor.

The process can be summarized as:

CQ absorbs light and enters an excited state (CQ*).

The excited CQ* reacts with the amine to form an exciplex, which then generates an initiating radical.

The diaryliodonium salt intercepts an intermediate in this process, preventing back electron transfer and generating an additional aryl radical (Ar•).

Metal-Free Organic Transformations

The inherent reactivity of diaryliodonium salts allows them to be used as powerful arylating agents in the absence of transition metal catalysts. These transformations leverage the electrophilicity of the iodonium (B1229267) salt to facilitate reactions such as oxidative cyclizations and intramolecular rearrangements.

Oxidative Cyclization Reactions

Hypervalent iodine reagents are known to promote oxidative cyclization reactions. While specific examples detailing the use of Bis(4-methylphenyl)iodonium acetate (B1210297) for this purpose are not prevalent in the literature, the broader class of hypervalent iodine(III) compounds, such as iodobenzene diacetate, is used in combination with iodine to effect the oxidative cyclization of hydroxyalkyl-substituted spiroacetals to form bis-spiroacetals. This type of transformation proceeds through a radical pathway, where the hypervalent iodine compound acts as the oxidant. It is plausible that diaryliodonium salts could participate in similar oxidative processes, given their ability to act as oxidants in various contexts.

Intramolecular Rearrangements

Diaryliodonium salts bearing appropriately positioned functional groups can undergo intramolecular rearrangement reactions. A notable example is the rearrangement of ortho-hydroxy-substituted diaryliodonium salts to form ortho-iodo diaryl ethers. This transformation can proceed under thermal conditions or in the presence of a base. The reaction is believed to occur through a nucleophilic aromatic substitution (SNAr) pathway, where the hydroxyl group attacks the ipso-carbon of the other aryl ring, facilitated by the excellent leaving group ability of the iodoarene moiety. This provides a metal-free method for the synthesis of functionalized diaryl ethers.

Transition Metal-Catalyzed Reactions

Diaryliodonium salts are highly effective electrophilic arylating reagents in a wide array of transition metal-catalyzed cross-coupling reactions. They are often favored over aryl halides due to their higher reactivity, which can allow for milder reaction conditions and broader substrate scope. Palladium and copper are the most commonly used metals for these transformations.

The general catalytic cycle involves the oxidative addition of the diaryliodonium salt to a low-valent metal center (e.g., Pd(0) or Cu(I)) to generate a high-valent metal-aryl intermediate (e.g., Pd(II)-aryl or Cu(III)-aryl). This intermediate then participates in subsequent steps, such as transmetalation or reductive elimination, to form the desired carbon-carbon or carbon-heteroatom bond.

Research has demonstrated the utility of diaryliodonium salts in various palladium- and copper-catalyzed reactions, including:

C-H Arylation: The direct arylation of C-H bonds in heteroarenes like indoles, pyrroles, and benzothiazoles.

N-Arylation: The arylation of azoles and other nitrogen-containing heterocycles.

Alkene Arylation: The arylation of alkenes, which can proceed via mechanisms distinct from the classical Heck reaction.

The table below summarizes representative examples of transition metal-catalyzed reactions using diaryliodonium salts as the arylating agent. It is important to note that these examples often utilize salts with triflate or tetrafluoroborate anions, but illustrate the general reactivity of the diaryliodonium cation.

| Catalyst | Reaction Type | Substrate | Arylating Agent | Product | Yield (%) |

| Pd(OAc)₂ | C2-Arylation | N-H Indole | Phenyl(mesityl)iodonium triflate | 2-Phenylindole | ~30 |

| PdBr₂ | C2-Arylation | Benzothiazole | Diphenyliodonium (B167342) tetrafluoroborate | 2-Phenylbenzothiazole | High |

| Cu(OTf)₂ | N-Arylation | Imidazole | Aryl(mesityl)iodonium triflate | N-Arylimidazole | Good to Excellent |

| Cu(I) | Alkene Arylation | Styrene | Diphenyliodonium triflate | 1,2-Diphenylethanone | 81 |

This table presents data from various sources and is intended to be illustrative of the types of reactions possible. The specific conditions and yields may vary.

Palladium-Catalyzed Cross-Coupling Enhancements

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net While aryl halides and triflates are conventional coupling partners, diaryliodonium salts, including bis(4-methylphenyl)iodanium acetate, offer a valuable alternative, often exhibiting enhanced reactivity and milder reaction conditions. These salts can participate in various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira-type couplings. mdpi.commdpi.com

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl electrophile to a Pd(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org Diaryliodonium salts are known to readily undergo oxidative addition to Pd(0) complexes, often at lower temperatures than traditional aryl halides. researchgate.net This enhanced reactivity is attributed to the hypervalent nature of the iodine(III) center, which facilitates the cleavage of the carbon-iodine bond.

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂ | Indole | Diphenyliodonium triflate | 2-Phenylindole | 85 | mdpi.com |

| Pd(OAc)₂ | Benzofuran | Diphenyliodonium triflate | 2-Phenylbenzofuran | 76 | mdpi.com |

| Pd(OAc)₂ / dppp | Benzothiazole | Diphenyliodonium triflate | 2-Phenylbenzothiazole | 82 | mdpi.com |

This table presents representative examples of palladium-catalyzed arylations using diaryliodonium salts, illustrating the general applicability of this class of reagents in cross-coupling reactions.

Copper-Catalyzed Arylations

Copper-catalyzed arylation reactions, particularly C-N and C-O bond-forming reactions, have gained prominence as a cost-effective and practical alternative to palladium-catalyzed methods. rsc.orgnih.gov Diaryliodonium salts, including this compound, have proven to be excellent arylating agents in these transformations. They are particularly effective for the N-arylation of amines, amides, and heterocycles, as well as the O-arylation of phenols and carboxylic acids.

The mechanism of copper-catalyzed arylations with diaryliodonium salts is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a Cu(III)-diaryl intermediate. Subsequent coordination of the nucleophile to the copper center, followed by reductive elimination, furnishes the arylated product and regenerates the active Cu(I) catalyst. nih.gov

Studies have demonstrated the high efficiency of copper catalysts, such as copper(I) iodide (CuI) or copper(I) acetate (CuOAc), in promoting these arylations. researchgate.net The reactions often proceed under mild conditions, at or near room temperature, and tolerate a wide range of functional groups. organic-chemistry.org This mildness makes them particularly suitable for the functionalization of sensitive substrates and complex molecules. For example, the copper-catalyzed N-arylation of α-amino amides with diaryliodonium salts has been achieved with high selectivity for the amino group. rsc.org

| Catalyst | Nucleophile | Arylating Agent | Product | Yield (%) | Reference |

| CuOAc | Glycine methyl ester | Diphenyliodonium triflate | N-Phenylglycine methyl ester | 92 | rsc.org |

| CuI | Benzimidazole | Diphenyliodonium triflate | 1-Phenylbenzimidazole | 88 | researchgate.net |

| CuCl | Diethyl phosphite | Diphenyliodonium triflate | Diethyl phenylphosphonate | 98 | organic-chemistry.org |

This table showcases examples of copper-catalyzed arylations of various nucleophiles using diaryliodonium salts, highlighting the versatility of this methodology.

Synergistic Catalysis with Lewis Acids (e.g., Boron compounds)

The concept of synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, is a powerful strategy in organic synthesis. While specific examples detailing the synergistic use of this compound with boron-based Lewis acids are not extensively documented, the inherent Lewis acidity of diaryliodonium salts themselves presents intriguing possibilities for synergistic activation. rsc.orgpdx.edu

Diaryliodonium salts can function as organic Lewis acid catalysts due to the electron-deficient nature of the iodine(III) center. rsc.orgacs.org This Lewis acidity allows them to activate substrates, particularly carbonyl compounds, towards nucleophilic attack. For instance, diaryliodonium salts have been shown to catalyze Mannich reactions by activating the imine component. rsc.org

In a synergistic scenario, a boron Lewis acid, such as B(C₆F₅)₃, could be employed to activate one component of a reaction, while the diaryliodonium salt acts as the arylating agent. rsc.org For example, in a conjugate addition reaction, the boron Lewis acid could coordinate to an α,β-unsaturated carbonyl compound, increasing its electrophilicity, while the diaryliodonium salt delivers the aryl group in a subsequent copper- or palladium-catalyzed step. The development of such synergistic systems holds significant promise for expanding the scope and efficiency of organic transformations.

| Catalyst(s) | Reaction Type | Substrates | Product | Role of Iodonium Salt |

| Diaryliodonium salt | Mannich reaction | Aldehyde, amine, ketone | β-Amino ketone | Lewis acid catalyst |

| B(C₆F₅)₃ | Deoxygenation | Carbonyl compound | Alkane | Lewis acid catalyst |

This table illustrates the potential roles of diaryliodonium salts and boron Lewis acids as catalysts, suggesting possibilities for synergistic applications.

Applications in Complex Molecule Synthesis

The mild reaction conditions, high functional group tolerance, and unique reactivity of diaryliodonium salts, including this compound, make them valuable tools in the synthesis of complex molecules, including natural products and their analogues. acs.orgrsc.org Their ability to participate in late-stage functionalization allows for the introduction of aryl moieties into intricate molecular scaffolds at advanced stages of a synthetic sequence, a strategy that is often challenging with traditional cross-coupling methods.

One notable application is in the construction of biaryl linkages, a common structural motif in many biologically active natural products. acs.org For instance, cyclic diaryliodonium salts have been employed in the enantioselective synthesis of axially chiral biaryls, which are key components of various ligands and pharmaceuticals. acs.org

Furthermore, copper-catalyzed arylation reactions using diaryliodonium salts have been successfully applied to the synthesis of complex heterocyclic systems. An enantioselective arylation-cyclization cascade reaction has been developed for the construction of pyrroloindolines, which are core structures in a variety of alkaloids. princeton.edu This method utilizes a chiral copper-bisoxazoline complex to control the stereochemistry of the newly formed stereocenter.

The application of diaryliodonium salts is not limited to the formation of C-C and C-N bonds. They have also been used in the synthesis of complex ethers and other heteroatom-containing molecules. The versatility of these reagents, coupled with their stability and ease of handling, ensures their continued importance in the field of complex molecule synthesis. unl.edu

| Synthetic Target | Key Reaction | Reagent | Significance | Reference |

| Axially chiral biaryls | Enantioselective ring opening | Cyclic diaryliodonium salt | Access to important chiral ligands and bioactive molecules. | acs.org |

| Pyrroloindoline alkaloids | Enantioselective arylation-cyclization | Diaryliodonium salt | Construction of complex alkaloid core structures. | princeton.edu |

| N-Arylacetamides | Copper-catalyzed amidation | Diaryliodonium salt | Synthesis of core structures in drugs and agrochemicals. | nih.gov |

This table provides examples of the application of diaryliodonium salts in the synthesis of complex and biologically relevant molecules.

Structure Reactivity Relationships and Design Principles for Bis 4 Methylphenyl Iodanium Acetate Derivatives

Influence of Aryl Substituents on Reactivity and Selectivity

The electronic properties of the substituents on the aryl rings of diaryliodonium salts play a pivotal role in determining the efficiency and selectivity of aryl transfer. In unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is generally the one that is transferred to the nucleophile in metal-free reactions. pdx.eduacs.org This is attributed to the electron-withdrawing group enhancing the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the attached ipso-carbon, thus disfavoring its transfer.

For instance, in the arylation of various nucleophiles with unsymmetrical diaryliodonium salts, the presence of an electron-withdrawing group like a nitro group on one of the aryl rings leads to the preferential transfer of that aryl group. nih.gov Conversely, an electron-donating methoxy (B1213986) group will direct the transfer of the other, less electron-rich aryl group. pdx.edu

In the context of bis(4-methylphenyl)iodonium acetate (B1210297), the methyl groups are weakly electron-donating. When paired with a different, more electron-deficient aryl group, the 4-methylphenyl group would be expected to be the less readily transferred moiety. However, in symmetrical diaryliodonium salts like bis(4-methylphenyl)iodonium acetate, both aryl groups are electronically equivalent, leading to no inherent electronic preference for transfer.

The steric environment around the iodine center also significantly influences reactivity. Bulky ortho-substituents can hinder the approach of the nucleophile, affecting the rate of reaction. However, this steric hindrance can also be exploited to control selectivity, as discussed in the section on stereoelectronic effects.

| Diaryliodonium Salt | Nucleophile | Major Transferred Aryl Group | Selectivity Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| (4-Nitrophenyl)(phenyl)iodonium salt | Pyrazole | 4-Nitrophenyl | Exclusive | pdx.edu |

| (4-Methoxyphenyl)(phenyl)iodonium salt | Diethyl Malonate | Phenyl | 13:1 | pdx.edu |

| (Mesityl)(phenyl)iodonium salt | Amide | Mesityl | 4:1 | pdx.edu |

| (2-Methylphenyl)(phenyl)iodonium salt | [18F]Fluoride | 2-Methylphenyl | ~2.3:1 | researchgate.net |

Impact of the Acetate Counterion on Chemical Behavior

The counterion in a diaryliodonium salt is not merely a spectator; it can significantly influence the salt's physical properties, stability, and reactivity in arylation reactions. beilstein-journals.orgnih.gov The nature of the counterion can affect the solubility of the salt in different solvents and can also modulate the electrophilicity of the iodonium (B1229267) center.

The acetate counterion in bis(4-methylphenyl)iodonium acetate is of particular interest. Compared to more common non-nucleophilic counterions like triflate (OTf) or tetrafluoroborate (B81430) (BF₄), the acetate anion is more basic and can play a more active role in the reaction mechanism. For instance, in the borylation of diaryliodonium salts, the acetate counterion was found to be more effective than chloride, hexafluorophosphate, and trifluoromethanesulfonate. beilstein-journals.orgnih.gov

A study by Dohi and colleagues highlighted a synergistic effect between a 2,4,6-trimethoxyphenyl (TMP) "dummy" ligand and an acetate anion. nih.gov The ortho-methoxy groups of the TMP ligand are thought to coordinate to the iodine(III) center, which in turn increases the basicity of the acetate anion. This enhanced basicity facilitates the deprotonation of nucleophiles like phenols, leading to significantly higher yields in O-arylation reactions compared to other diaryliodonium salts. nih.gov

Furthermore, the Gaunt group demonstrated that a fluoride (B91410) counterion can actively participate in the reaction by activating a phenolic O-H bond, triggering electrophilic O-arylation under mild, transition-metal-free conditions. nih.gov This highlights the potential for the counterion to act as an internal base, a role that the acetate ion can also play, albeit to a different extent.

| Diaryliodonium Cation | Counterion | Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenyliodonium (B167342) | Triflate | O-arylation of phenol (B47542) | No reaction | nih.gov |

| Diphenyliodonium | Fluoride | O-arylation of phenol | 18 | nih.gov |

| Aryl(TMP)iodonium | Acetate | O-arylation of phenol derivatives | Significantly higher yields | nih.gov |

| Diaryliodonium | Acetate | Borylation | More effective than Cl⁻, PF₆⁻, OTf⁻ | nih.gov |

Development of "Dummy Ligand" Strategies

A significant challenge in using unsymmetrical diaryliodonium salts is controlling which of the two aryl groups is transferred to the nucleophile. To address this, "dummy ligand" strategies have been developed. A dummy ligand is an aryl group that is designed to be non-transferable, thus ensuring the selective transfer of the desired aryl group. nih.gov

The most successful and widely used dummy ligands are highly electron-rich aryl groups, with the 2,4,6-trimethoxyphenyl (TMP) group being a preeminent example. nih.govthieme-connect.de The three electron-donating methoxy groups on the TMP ligand make the ipso-carbon significantly less electrophilic, thereby strongly disfavoring its transfer. thieme-connect.de This electronic deactivation is so effective that aryl(TMP)iodonium salts exhibit excellent selectivity for the transfer of the other aryl group across a wide range of nucleophiles and reaction conditions. thieme-connect.de

The use of a TMP dummy ligand not only ensures high selectivity but also improves the atom economy of the reaction by preventing the loss of a potentially valuable aryl group. This strategy is particularly advantageous when the aryl group to be transferred is complex or expensive to synthesize.

| Diaryliodonium Salt | Nucleophile | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Phenyl(TMP)iodonium salt | Phenol | Diphenyl ether | 85 | Exclusive phenyl transfer | thieme-connect.de |

| Phenyl(TMP)iodonium salt | Aniline | Diphenylamine | 72 | Exclusive phenyl transfer | thieme-connect.de |

| Phenyl(TMP)iodonium salt | Diethyl malonate | Diethyl phenylmalonate | 44 | Exclusive phenyl transfer | thieme-connect.de |

Stereoelectronic Effects on Aryl Transfer Efficiency

The efficiency and selectivity of aryl transfer from diaryliodonium salts are profoundly influenced by a combination of steric and electronic effects, collectively known as stereoelectronic effects. These effects dictate which aryl group is preferentially transferred, especially in unsymmetrical diaryliodonium salts.

Electronic Effects: As previously discussed, the electronic nature of the substituents on the aryl rings is a primary determinant of selectivity in metal-free arylations. The more electron-deficient aryl group is typically transferred due to the increased electrophilicity of its ipso-carbon. pdx.eduacs.org

Steric Effects (The "Ortho Effect"): In many cases, steric hindrance can override electronic effects. The "ortho effect" describes the phenomenon where an aryl group bearing a substituent at the ortho position is preferentially transferred, even if it is more electron-rich than the other aryl group. pdx.edusu.se This is often observed with nucleophiles such as phenols and amides. pdx.edu The rationale for this effect is thought to be the relief of steric strain in the transition state leading to the transfer of the ortho-substituted aryl group.

The "Anti-Ortho Effect": Interestingly, the opposite trend, termed the "anti-ortho effect," has been observed with certain nucleophiles, such as malonates. nih.gov In these cases, the less sterically hindered aryl group is transferred, even if it is more electron-rich. This highlights that the nature of the nucleophile is a critical factor in determining the operative stereoelectronic effects.

The interplay of these effects can be complex and is highly dependent on the specific diaryliodonium salt, the nucleophile, and the reaction conditions. For bis(4-methylphenyl)iodonium acetate, being a symmetrical salt, these selective transfer issues are not internally relevant. However, when it is used to generate an unsymmetrical intermediate in situ, or when designing related unsymmetrical reagents, a thorough understanding of these stereoelectronic principles is essential for predicting and controlling the reaction outcome.

| Effect | Favored Aryl Group for Transfer | Commonly Observed With Nucleophiles | Example Salt (Major Transferred Group) | Reference |

|---|---|---|---|---|

| Electronic | More electron-deficient | Most nucleophiles (in absence of strong steric effects) | (4-NO₂Ph)(Ph)I⁺ (4-NO₂Ph) | pdx.edu |

| Ortho Effect | More sterically hindered (ortho-substituted) | Phenols, Amides | (Mesityl)(Ph)I⁺ (Mesityl) | pdx.edu |

| Anti-Ortho Effect | Less sterically hindered | Malonates | (Mesityl)(Ph)I⁺ (Phenyl) | nih.gov |

Computational and Theoretical Investigations of Bis 4 Methylphenyl Iodanium Acetate Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become an invaluable tool for mapping the potential energy surfaces of reactions involving diaryliodonium salts. While specific DFT studies exclusively on bis(4-methylphenyl)iodonium acetate (B1210297) are not extensively documented in publicly available literature, the reaction pathways of the bis(4-methylphenyl)iodonium cation have been investigated, providing a strong basis for understanding its reactivity.

The photolysis of diaryliodonium salts, for instance, is known to proceed through two primary pathways: heterolytic and homolytic cleavage of the carbon-iodine bond. acs.orgacs.org DFT calculations help to determine the energetic feasibility of each pathway.

Heterolytic Cleavage: This pathway leads to the formation of a tolyl cation and 4-iodotoluene (B166478).

Homolytic Cleavage: This pathway results in a tolyl radical and a 4-iodotoluene radical cation. acs.org

Studies have shown that direct photolysis tends to favor the heterolytic pathway, while triplet sensitization promotes homolytic cleavage. acs.org DFT calculations on related diaryliodonium systems, such as diphenyliodonium (B167342) salts, have been employed to calculate the free energy changes (ΔG°) for reactions, supporting proposed mechanisms. For example, in a photoredox catalytic system, DFT calculations predicted a negative free energy of reaction, indicating a thermodynamically favorable process for the generation of phenyl radicals. acs.org These computational approaches are directly applicable to understanding the arylation reactions of bis(4-methylphenyl)iodonium acetate.

Molecular Orbital Analysis of Iodine-Carbon Bonding

The nature of the bonding in diaryliodonium salts is a key determinant of their reactivity. Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electronic structure. The bonding in these hypervalent iodine compounds is often described by the three-center, four-electron (3c-4e) model. rsc.org

Computational studies on diaryliodonium cations reveal the composition of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and localizations of these orbitals are critical for predicting reactivity. For instance, the LUMO is often localized on the iodine atom and the ipso-carbons of the aryl rings, making them susceptible to nucleophilic attack.

DFT calculations have been used to determine the HOMO-LUMO gaps of various diaryliodonium salts. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. The table below, derived from studies on related compounds, illustrates the typical energy ranges of FMOs.

| Compound/Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Diphenyliodonium | -9.8 | -4.5 | 5.3 |

| Phenyl Diazonium | -10.2 | -5.8 | 4.4 |

| Triphenylsulfonium | -9.2 | -3.2 | 6.0 |

This table presents representative data for related aryl onium salts to illustrate the general electronic structure; specific values for bis(4-methylphenyl)iodonium acetate may vary.

Furthermore, MO analysis of the bis(4-methylphenyl)iodonium cation has been conducted in the context of its use in photopolymerization. rsc.org These studies utilize DFT with basis sets like LANL2DZ for the iodine atom to model the molecular orbitals involved in electronic transitions. rsc.org

Energetic Landscape and Transition State Characterization

Understanding the energetic landscape of a reaction is fundamental to predicting its kinetics and mechanism. Computational chemistry allows for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states.

For diaryliodonium salts, the triplet state energies are of significant interest, especially in photochemically induced reactions. DFT calculations have been used to estimate the triplet energies (ET) of various aryl onium salts. The triplet energy of the diphenyliodonium cation has been calculated to be around 64.3 kcal/mol. acs.org This value is comparable to that of other photosensitizers and is a key parameter in predicting the efficiency of energy transfer processes.

| Cation | Calculated Triplet Energy (ET) (kcal/mol) |

| Diphenyliodonium | 64.3 |

| Phenyl Diazonium | 61.8 |

| Triphenylsulfonium | ~75 |

This table shows calculated triplet energies for related onium cations, providing an estimate for the energetic properties of the bis(4-methylphenyl)iodonium cation. acs.org

While specific transition state structures and energies for reactions of bis(4-methylphenyl)iodonium acetate are not readily found in the literature, DFT has been widely used to characterize transition states in arylation reactions involving other diaryliodonium salts. These calculations are essential for explaining observed selectivities, such as why one aryl group is preferentially transferred over another in unsymmetrical diaryliodonium reagents. researchgate.net

Prediction of Reactivity and Selectivity Profiles

A major goal of computational studies is to predict the reactivity and selectivity of chemical reactions, which can guide experimental work and the design of new reagents. For diaryliodonium salts, DFT calculations have been successfully used to predict the chemoselectivity of arylation reactions with various nucleophiles. researchgate.net

These predictive models often correlate calculated properties, such as the partial charges on the ipso-carbons or the energies of transition states for competing pathways, with experimentally observed product ratios. For example, in unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is often preferentially transferred to the nucleophile. Computational models can quantify these electronic differences and thus predict the major product.

In the context of bis(4-methylphenyl)iodonium salts, computational studies can be used to understand their reactivity in applications like polymerization. For instance, the efficiency of these salts as photoinitiators can be rationalized by calculating the thermodynamics of the electron transfer steps involved in the generation of initiating radicals. acs.orgbris.ac.uk The cleavage selectivity and photochemical reactivity of new iodonium (B1229267) salts are also areas where theoretical calculations provide valuable predictive insights. researchgate.net

Environmental and Sustainability Aspects of Bis 4 Methylphenyl Iodanium Acetate Chemistry

Comparison with Traditional Heavy Metal Reagents

A significant driver for the adoption of diaryliodonium salts in organic synthesis is their favorable environmental profile compared to many traditional heavy metal-based reagents. su.se Compounds based on metals such as palladium, platinum, lead, and mercury have long been mainstays in cross-coupling and oxidation reactions; however, their toxicity, cost, and the potential for contamination of final products, particularly in the pharmaceutical industry, are serious drawbacks. su.seumn.edu

Iodine, in contrast, is a more environmentally friendly and relatively inexpensive element. arkat-usa.org Hypervalent iodine compounds are considered non-toxic and present a reduced risk to the environment and researchers. su.seumn.edu This makes them attractive substitutes for reactions traditionally catalyzed by heavy metals. umn.edu The reactivity of hypervalent iodine compounds often mirrors that of transition metal derivatives, proceeding through similar mechanistic pathways like oxidative addition, ligand exchange, and reductive elimination, thus allowing them to replace their more toxic counterparts without a complete overhaul of synthetic strategy. arkat-usa.org

Table 1: Qualitative Comparison of Arylating Agents

| Feature | Bis(4-methylphenyl)iodanium Acetate (B1210297) (Hypervalent Iodine) | Traditional Heavy Metal Reagents (e.g., Pd, Pt, Pb, Hg) |

| Toxicity | Low, considered non-toxic su.se | High, poses significant environmental and health hazards umn.edu |

| Cost | Relatively inexpensive element (Iodine) arkat-usa.org | Often expensive, especially noble metals like Pd and Pt arkat-usa.org |

| Environmental Impact | More benign, less hazardous waste arkat-usa.orgumn.edu | Toxic waste streams, potential for bioaccumulation |

| Industrial Application | Growing use, especially where metal contamination is a concern su.se | Widespread, but with increasing regulatory scrutiny |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a core principle of green chemistry, evaluates how many atoms from the reactants are incorporated into the final desired product. researchgate.net This is a significant challenge for diaryliodonium salts like Bis(4-methylphenyl)iodanium acetate in standard arylation reactions. acs.org Typically, only one of the two aryl groups (the p-tolyl group in this case) is transferred to the substrate, while the other is lost as a stoichiometric iodoarene byproduct (iodotoluene). acs.orgd-nb.info This inherent inefficiency limits the theoretical atom economy. For instance, in many reactions, nearly half the mass of the diaryliodonium salt becomes waste. acs.org

However, significant research has focused on overcoming this limitation. acs.orgd-nb.info Innovative strategies have been developed to utilize both aryl groups from the iodonium (B1229267) salt, dramatically improving the atom economy. These include:

Tandem Reactions: Copper-catalyzed tandem C–H/N–H arylation of indoles allows for the incorporation of both aryl groups from the diaryliodonium salt into the product in a single operation. acs.org

Domino Protocols: A one-pot domino N-arylation protocol using copper catalysis can generate triarylamines from anilines, again using both aryl groups of the reagent. researchgate.net

Iodine Incorporation: In some reaction designs, the iodine atom itself is incorporated into the final product, leading to a substantial increase in atom economy and yielding versatile intermediates for further transformations. d-nb.info